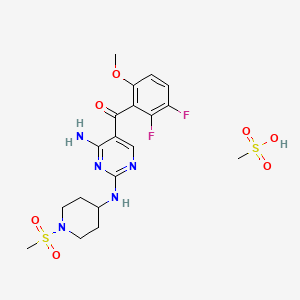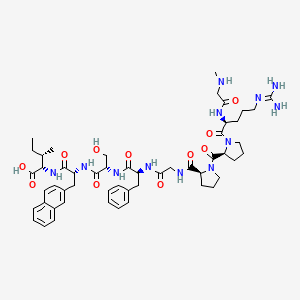
Rho-IA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rho-IA is a fluorescent probe. It acts by covalently labeling DNA fragments.
Aplicaciones Científicas De Investigación
Tratamiento del Glaucoma
Los inhibidores de Rho-IA, también conocidos como inhibidores de Rho quinasa, se han utilizado en el tratamiento del glaucoma {svg_1}. El glaucoma es una enfermedad neurodegenerativa crónica caracterizada por el daño progresivo de las células ganglionares de la retina, lo que lleva a defectos en el campo visual y ceguera irreversible {svg_2}. This compound juega un papel crucial en la regulación de la presión intraocular y la neuroprotección {svg_3}.
Regulación de la Inmunidad Innata y Adaptativa
RhoA, una proteína citoplasmática expresada ubicuitariamente que pertenece a la familia de las pequeñas GTPasas, actúa como un interruptor molecular activado en respuesta a la unión de quimiocinas, citocinas y factores de crecimiento {svg_4}. A través de la cascada de señalización ROCK, RhoA regula la activación de proteínas del citoesqueleto y otros factores {svg_5}.
Polarización de Macrófagos
La señalización de RhoA está involucrada en la polarización de los macrófagos {svg_6}. Los macrófagos son un tipo de glóbulo blanco que engulle y digiere residuos celulares, sustancias extrañas, microbios y células cancerosas en un proceso llamado fagocitosis {svg_7}.
Interacción de Células Dendríticas y Células T
La señalización de RhoA también media la interacción entre las células dendríticas y las células T {svg_8}. Esta interacción contribuye a la remodelación pro- e inflamatoria {svg_9}.
Enfermedad Cardíaca
La señalización de RhoA juega un papel en la enfermedad cardíaca, específicamente en la insuficiencia cardíaca {svg_10}. Contribuye a las vías de señalización que conducen a la insuficiencia cardíaca {svg_11}.
Regulación de las Proteínas del Citoesqueleto
RhoA, a través de la cascada de señalización ROCK, regula la activación de proteínas del citoesqueleto {svg_12}. Estas proteínas son cruciales para mantener la forma de la célula y permitir funciones celulares como la división y el movimiento {svg_13}.
Mecanismo De Acción
Target of Action
Rho-IA, also known as Rho(D) immune globulin, is a solution of antibodies used to prevent isoimmunization of Rho(D) negative patients exposed to Rho(D) positive blood in pregnancy or transfusion . The primary targets of this compound are the Rho family proteins, which are crucial for several reasons: they control almost all fundamental cellular processes in eukaryotes including morphogenesis, polarity, movement, cell division, gene expression, and cytoskeleton reorganization .
Mode of Action
This compound acts as a molecular switch that is activated in response to binding of chemokines, cytokines, and growth factors . It interacts with its targets and causes changes in the cell. For instance, it has been shown to increase platelet counts and reduce bleeding in Rho-positive patients with immune thrombocytopenic purpura (ITP) by inhibiting autoantibody-mediated platelet clearance .
Biochemical Pathways
This compound affects the RHO GTPase functions and many studies have convincingly demonstrated that altered signal transduction through RHO GTPases is a recurring theme in the progression of human malignancies . It seems that 20 canonical RHO GTPases are likely regulated by three GDIs, 85 GEFs, and 66 GAPs, and eventually interact with > downstream effectors .
Pharmacokinetics
Monoclonal antibodies like this compound typically have a complex pharmacokinetic profile influenced by factors such as the route of administration, the dose, and the patient’s immune response . They are usually administered intravenously and have a relatively long half-life, allowing for less frequent dosing .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to promote neoplastic transformation and cell proliferation, whereas its deficiency inhibited development . In the context of immune response, this compound plays a key role in immune cell differentiation and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that controlling the action of the prokaryotic Rho factor could generate major biotechnological improvements, such as an increase in bacterial productivity or a reduction of the microbial-specific growth rate . Additionally, the action of this compound can be influenced by the presence of other molecules in the environment, such as chemokines, cytokines, and growth factors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rho-IA involves the condensation of two amino acids, arginine and histidine, followed by post-translational modifications.", "Starting Materials": [ "L-arginine", "L-histidine", "Water", "Acetic acid", "Trifluoroacetic acid", "Ethanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ammonium hydroxide", "Acetonitrile", "Toluene", "Hexane", "Chloroform", "Methyl tert-butyl ether", "Sodium chloride" ], "Reaction": [ "1. Protection of the amino group of L-arginine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "2. Protection of the imidazole group of L-histidine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and diisopropylethylamine (DIPEA) in dichloromethane (DCM).", "3. Coupling of the protected L-arginine and L-histidine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form the dipeptide Boc-Arg-His(Boc)-OH.", "4. Removal of the Boc protecting groups using trifluoroacetic acid (TFA) in methylene chloride (CH2Cl2) to obtain the dipeptide Arg-His.", "5. Cyclization of the dipeptide Arg-His using sodium hydroxide (NaOH) in water to form Rho-IA.", "6. Purification of Rho-IA using reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).", "7. Characterization of Rho-IA using analytical techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-resolution liquid chromatography." ] } | |
Número CAS |
114458-99-0 |
Fórmula molecular |
C26H24IN3O4 |
Peso molecular |
569.39 |
Nombre IUPAC |
9-[2-Carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-xanthylium inner salt |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H-,28,31,32,33) |
Clave InChI |
BCQMPZPXKLZJFQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC2=[O+]C3=C(C=CC(N(C)C)=C3)C(C4=CC=C(NC(CI)=O)C=C4C([O-])=O)=C2C=C1)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Rho-IA; Rho IA; RhoIA; 5-TMRIA; Tetramethylrhodamine-4-iodoacetamide; 5TMRIA; 5 TMRIA; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)






![(3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid](/img/structure/B610400.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)
![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)
![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)
